30-Oxopseudotaraxasterol

Description

BenchChem offers high-quality 30-Oxopseudotaraxasterol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 30-Oxopseudotaraxasterol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H50O |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(3S,4aR,6aR,6aR,6bR,8aS,12S,12aR,14aS,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h11,20-25,31H,9-10,12-18H2,1-8H3/t20-,21-,22+,23+,24+,25-,27-,28-,29-,30-/m1/s1 |

InChI Key |

NGFFRJBGMSPDMS-BWKFTBGZSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]3CC[C@H]4[C@@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C)C)C)(C)C)O)C |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

30-Oxopseudotaraxasterol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and purification of the pentacyclic triterpenoid (B12794562) 30-Oxopseudotaraxasterol. This document consolidates current scientific knowledge, offering detailed experimental protocols and quantitative data to support research and development efforts in the fields of phytochemistry and medicinal chemistry.

Natural Sources of 30-Oxopseudotaraxasterol and its Precursors

Direct isolation of 30-Oxopseudotaraxasterol from natural sources has not been extensively reported in the scientific literature. However, its immediate precursor, a hydroxylated derivative of pseudotaraxasterol, has been identified in the medicinal plant Calendula officinalis L. (pot marigold), a member of the Asteraceae family.[1] This suggests that 30-Oxopseudotaraxasterol may occur naturally as a minor constituent in C. officinalis or can be semi-synthetically derived from more abundant precursors found within the plant.

Calendula officinalis is a well-documented source of a diverse array of pentacyclic triterpenoids.[2][3][4][5][6] The flowers of this plant are particularly rich in these compounds, which exist as free alcohols, esters, and glycosides.[7][8][9][10]

Key Triterpenoids in Calendula officinalis

The primary triterpenoids isolated from C. officinalis that are structurally related to 30-Oxopseudotaraxasterol include:

-

Taraxasterol : A foundational pseudotaraxasterol-type triterpenoid.[1]

-

Ψ-taraxasterol (Psi-taraxasterol) : An isomer of taraxasterol.[11][12]

-

Tarax-20-ene-3β,16β,30-triol : A key precursor molecule featuring a hydroxyl group at the C-30 position, which upon oxidation would yield 30-Oxopseudotaraxasterol.[1]

-

Faradiol, Arnidiol, and Calenduladiol : These are prominent triterpenoid diols, often found esterified with fatty acids.[11][13][14]

The presence of Tarax-20-ene-3β,16β,30-triol in Calendula officinalis makes this plant the most promising natural source for obtaining the scaffold required for 30-Oxopseudotaraxasterol.

Quantitative Data

Quantitative analysis of the triterpenoid content in Calendula officinalis has primarily focused on the more abundant anti-inflammatory esters. The concentration of these compounds can vary depending on the cultivar, growing conditions, and processing methods.

| Triterpenoid Ester | Plant Part | Concentration Range (% of dry weight) | Reference |

| Faradiol-3-O-palmitate | Flowers | 0.08 - 0.25 | [14] |

| Faradiol-3-O-myristate | Flowers | 0.05 - 0.15 | [14] |

| Faradiol-3-O-laurate | Flowers | 0.02 - 0.08 | [14] |

| Arnidiol-3-O-palmitate | Flowers | 0.03 - 0.10 | [14] |

| Arnidiol-3-O-myristate | Flowers | 0.01 - 0.05 | [14] |

Isolation and Purification Methodology

The isolation of triterpenoids from Calendula officinalis involves a multi-step process of extraction, fractionation, and chromatography. The following protocol is a generalized methodology based on established procedures for isolating triterpenoid esters and alcohols from this plant.[7][12][13]

General Experimental Workflow

References

- 1. Plant Calendula officinalis (Asteraceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. whitesscience.com [whitesscience.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The role of triterpenoids in the topical anti-inflammatory activity of Calendula officinalis flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-oedematous activities of the main triterpendiol esters of marigold (Calendula officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparative purification of the major anti-inflammatory triterpenoid esters from Marigold (Calendula officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous quantitative determination of eight triterpenoid monoesters from flowers of 10 varieties of Calendula officinalis L. and characterisation of a new triterpenoid monoester - PubMed [pubmed.ncbi.nlm.nih.gov]

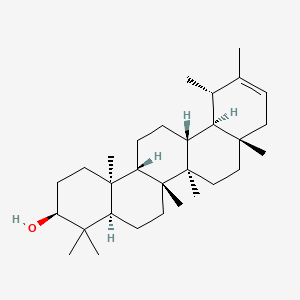

30-Oxopseudotaraxasterol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 30-Oxopseudotaraxasterol, a derivative of the pentacyclic triterpenoid (B12794562) pseudotaraxasterol. Due to the limited availability of public data on 30-Oxopseudotaraxasterol, this document synthesizes the known information for this compound and leverages data from the closely related and better-studied compounds, pseudotaraxasterol and taraxasterol, to provide a predictive and comparative context for its physicochemical properties, potential biological activities, and associated signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Chemical Structure and Properties

Direct experimental data for 30-Oxopseudotaraxasterol is scarce in publicly accessible literature. However, its chemical structure can be deduced from its nomenclature. "Pseudotaraxasterol" defines the core pentacyclic triterpenoid framework, and "30-Oxo" indicates the presence of a ketone group at the 30th carbon position. Based on the structure of pseudotaraxasterol, the chemical structure of 30-Oxopseudotaraxasterol is presented below.

Deduced Chemical Structure of 30-Oxopseudotaraxasterol:

A definitive structure should be confirmed through spectroscopic analysis.

A supplier of fine chemicals lists 30-Oxopseudotaraxasterol with the following identifiers[1]:

| Property | Value |

| CAS Number | 160481-71-0 |

| Molecular Formula | C30H48O2 |

The molecular formula C30H48O2 is consistent with the oxidation of one of the methyl groups of pseudotaraxasterol (C30H50O) to a carbonyl group.

Physicochemical Properties of Pseudotaraxasterol

To provide a baseline for the potential properties of 30-Oxopseudotaraxasterol, the known physicochemical properties of its parent compound, pseudotaraxasterol, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C30H50O | --INVALID-LINK-- |

| Molecular Weight | 426.7 g/mol | --INVALID-LINK-- |

| Appearance | Powder | ChemicalBook |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |

Experimental Protocols

Specific experimental protocols for the isolation, purification, or synthesis of 30-Oxopseudotaraxasterol are not available in the reviewed literature. However, general methods for the isolation and characterization of triterpenoids from plant sources can be adapted.

General Protocol for Triterpenoid Isolation and Characterization

This protocol provides a general workflow for the extraction and identification of triterpenoids from plant material.

References

The Biosynthesis of 30-Oxopseudotaraxasterol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 30-oxopseudotaraxasterol (B1163861) in plants. Triterpenoids, a diverse class of natural products, exhibit a wide range of pharmacological activities, making their biosynthesis a critical area of research for drug development. This document details the enzymatic steps from the precursor squalene (B77637) to the final oxidized product, focusing on the roles of oxidosqualene cyclases and cytochrome P450 monooxygenases. While the complete pathway for 30-oxopseudotaraxasterol is yet to be fully elucidated in a single plant species, this guide synthesizes current knowledge from related triterpenoid (B12794562) biosynthetic pathways to present a putative and evidence-based route. Detailed experimental protocols for the characterization of the key enzymes involved, quantitative data from analogous pathways, and visual representations of the biochemical transformations and experimental workflows are provided to support researchers in this field.

Introduction

Triterpenoids are a large and structurally diverse group of natural products derived from the C30 precursor squalene.[1] Their complex carbon skeletons are assembled by oxidosqualene cyclases (OSCs), which catalyze the cyclization of 2,3-oxidosqualene (B107256) into various polycyclic structures.[2] Subsequent modifications, primarily oxidations catalyzed by cytochrome P450 monooxygenases (CYPs), contribute to the vast chemical diversity of triterpenoids.[3] 30-Oxopseudotaraxasterol, a pentacyclic triterpenoid, is of interest for its potential biological activities. Understanding its biosynthesis is crucial for enabling biotechnological production and exploring its therapeutic potential. This guide outlines the proposed biosynthetic pathway, presents relevant data, and provides detailed methodologies for its investigation.

Proposed Biosynthetic Pathway of 30-Oxopseudotaraxasterol

The biosynthesis of 30-oxopseudotaraxasterol is proposed to proceed in three main stages:

-

Formation of Squalene and 2,3-Oxidosqualene: The pathway begins with the synthesis of squalene from two molecules of farnesyl pyrophosphate (FPP), a reaction catalyzed by squalene synthase (SQS). Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE).[4] This initial part of the pathway is common to all triterpenoid and sterol biosynthesis.[2][5]

-

Cyclization to the Pseudotaraxasterol Skeleton: The linear 2,3-oxidosqualene is cyclized by a specific oxidosqualene cyclase (OSC) to form the pentacyclic pseudotaraxasterol backbone. While an OSC specific to pseudotaraxasterol has not been definitively isolated, multifunctional OSCs from various plants, such as Taraxacum coreanum (TcOSC1) and lettuce (Lactuca sativa; LsOSC1), have been shown to produce taraxasterol (B1681928) and ψ-taraxasterol, which are isomers of pseudotaraxasterol and share the same carbon skeleton.[6][7] It is highly probable that a dedicated or multifunctional OSC is responsible for forming the pseudotaraxasterol scaffold.

-

Oxidation to 30-Oxopseudotaraxasterol: The final step is the oxidation of the pseudotaraxasterol skeleton at the C-30 position. This is hypothesized to be a two-step oxidation process catalyzed by a cytochrome P450 monooxygenase, likely from the CYP716 or a related family. The first step would be the hydroxylation of the C-30 methyl group to form 30-hydroxypseudotaraxasterol, followed by a further oxidation to the ketone, yielding 30-oxopseudotaraxasterol. Evidence for CYP-mediated oxidation of triterpene skeletons is abundant, with enzymes from the CYP716 family known to catalyze multi-step oxidations at various carbon positions, including C-28.[8][9][10] Furthermore, a CYP72A family member has been identified to be involved in the C-30 oxidation of 11-oxo-β-amyrin.[3]

Pathway Diagram

Caption: Proposed biosynthetic pathway of 30-oxopseudotaraxasterol.

Quantitative Data

Direct quantitative data for the enzymes involved in 30-oxopseudotaraxasterol biosynthesis is not yet available in the literature. However, data from functionally characterized OSCs and CYPs from related triterpenoid pathways can provide valuable benchmarks for researchers.

Table 1: Product Distribution of Multifunctional Oxidosqualene Cyclases

| Enzyme | Source Organism | Substrate | Products | Product Ratio (%) | Reference |

| TcOSC1 | Taraxacum coreanum | 2,3-Oxidosqualene | Taraxasterol | Major | [7] |

| ψ-Taraxasterol | Major | [7] | |||

| α-Amyrin | Minor | [7] | |||

| β-Amyrin | Minor | [7] | |||

| δ-Amyrin | Minor | [7] | |||

| Dammarenediol-II | Minor | [7] | |||

| LsOSC1 | Lactuca sativa | 2,3-Oxidosqualene | Taraxasterol | Major | [6] |

| ψ-Taraxasterol | Major | [6] | |||

| α-Amyrin | Minor | [6] | |||

| β-Amyrin | Minor | [6] | |||

| Dammarenediol-II | Minor | [6] |

Table 2: Substrate Specificity and Products of Triterpene-Modifying Cytochrome P450s

| Enzyme | Source Organism | Substrate | Product(s) | Oxidation Position | Reference |

| CYP716A44 | Solanum lycopersicum | α-Amyrin | Ursolic acid | C-28 | [8][9] |

| β-Amyrin | Oleanolic acid | C-28 | [8][9] | ||

| CYP716E26 | Solanum lycopersicum | β-Amyrin | Daturadiol | C-6β | [8][9] |

| CYP72A154 | Glycyrrhiza uralensis | 11-oxo-β-amyrin | Glycyrrhetinic acid | C-30 | [3] |

Experimental Protocols

The following protocols are generalized methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of 30-oxopseudotaraxasterol. These should be adapted based on the specific plant species and target enzymes.

Protocol for Heterologous Expression and Functional Characterization of a Putative Pseudotaraxasterol Synthase (OSC)

This protocol describes the functional characterization of a candidate OSC gene in a yeast expression system.

-

Gene Isolation and Cloning:

-

Isolate total RNA from the plant tissue of interest.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length open reading frame (ORF) of the candidate OSC gene using PCR with gene-specific primers.

-

Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52).

-

-

Yeast Transformation and Expression:

-

Transform the expression vector into a suitable yeast strain, such as Saccharomyces cerevisiae GIL77, which lacks the endogenous lanosterol (B1674476) synthase and accumulates 2,3-oxidosqualene.[5][11]

-

Grow the transformed yeast in a selective medium (e.g., synthetic complete medium lacking uracil) with glucose as the carbon source.

-

Induce gene expression by transferring the yeast culture to a medium containing galactose.

-

-

Extraction of Triterpenoids:

-

After a suitable induction period (e.g., 48-72 hours), harvest the yeast cells by centrifugation.

-

Disrupt the cells (e.g., by glass bead vortexing) in a saponification solution (e.g., 20% w/v KOH in 50% v/v ethanol).

-

Incubate at an elevated temperature (e.g., 80°C) to hydrolyze lipids.

-

Extract the non-saponifiable lipids with an organic solvent (e.g., n-hexane or diethyl ether).

-

Evaporate the solvent to dryness.

-

-

Analysis of Triterpenoid Products:

-

Derivatize the extracted triterpenoids to make them more volatile for gas chromatography (e.g., by silylation with BSTFA).

-

Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

-

Identify the products by comparing their retention times and mass spectra with those of authentic standards (if available) and with published data.

-

Experimental Workflow for OSC Characterization

Caption: Experimental workflow for OSC characterization.

Protocol for In Vitro Assay of a Triterpene-Oxidizing Cytochrome P450 (CYP)

This protocol outlines an in vitro assay to determine the activity of a candidate CYP enzyme on the pseudotaraxasterol substrate.

-

Heterologous Expression and Microsome Preparation:

-

Express the candidate CYP gene and a cytochrome P450 reductase (CPR) in a suitable system (e.g., yeast or insect cells).

-

Prepare microsomes from the recombinant cells by differential centrifugation. The microsomes will contain the membrane-bound CYP and CPR enzymes.

-

-

In Vitro Reaction Setup:

-

Prepare a reaction mixture containing:

-

Microsomal preparation (containing the CYP and CPR).

-

Pseudotaraxasterol (substrate) dissolved in a suitable solvent (e.g., DMSO).

-

An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking.

-

-

Extraction and Analysis of Products:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products into the organic phase.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS after derivatization.[6][14]

-

Identify the oxidized products based on their mass spectra and comparison with standards if available.

-

Conclusion

The biosynthesis of 30-oxopseudotaraxasterol in plants is a multi-step process involving the concerted action of several key enzyme classes. This guide has presented a putative pathway based on current knowledge of triterpenoid biosynthesis. The identification and characterization of the specific oxidosqualene cyclase that produces the pseudotaraxasterol skeleton and the cytochrome P450 monooxygenase responsible for its C-30 oxidation are critical next steps in fully elucidating this pathway. The experimental protocols provided herein offer a framework for researchers to investigate these enzymatic steps. A complete understanding of this biosynthetic pathway will not only advance our fundamental knowledge of plant specialized metabolism but also pave the way for the sustainable production of this and other valuable triterpenoids for potential pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Biosynthesis of Structurally Diverse Triterpenes in Plants: the Role of Oxidosqualene Cyclases | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new class of oxidosqualene cyclases directs synthesis of antimicrobial phytoprotectants in monocots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cloning and Characterization of Oxidosqualene Cyclases Involved in Taraxasterol, Taraxerol and Bauerenol Triterpene Bio… [ouci.dntb.gov.ua]

- 8. Frontiers | Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato [frontiersin.org]

- 9. Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]

- 11. A Single Oxidosqualene Cyclase Produces the Seco-Triterpenoid α-Onocerin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GC-MS Profiling of Triterpenoid Saponins from 28 Quinoa Varieties (Chenopodium quinoa Willd.) Grown in Washington State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 30-Oxopseudotaraxasterol

Introduction

30-Oxopseudotaraxasterol, also known by its systematic name 3β-hydroxytaraxaster-20-en-30-al, is a naturally occurring triterpenoid. This document provides a comprehensive overview of its discovery, history, and chemical properties, with a focus on the technical details relevant to research and development. While information on this specific compound is limited, this guide consolidates the currently available data.

Discovery and History

The discovery of 30-Oxopseudotaraxasterol is linked to the phytochemical investigation of plants from the Asteraceae family. It has been identified as a natural product isolated from Pulicaria canariensis ssp. lanata. The initial structure elucidation and characterization were reported in the scientific literature, providing the first formal description of this triterpenoid.

Subsequent mentions in chemical supplier databases have assigned it the CAS Number 160481-71-0, further solidifying its identity within the chemical community. Despite its confirmed existence and structure, extensive research into its biological activities and potential therapeutic applications remains limited in publicly accessible scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 30-Oxopseudotaraxasterol is presented in the table below. This data is essential for its synthesis, purification, and characterization in a laboratory setting.

| Property | Value | Source |

| Systematic Name | 3β-hydroxytaraxaster-20-en-30-al | Internal |

| CAS Number | 160481-71-0 | Absin Bioscience Inc. |

| Molecular Formula | C₃₀H₄₈O₂ | Absin Bioscience Inc. |

| Molecular Weight | 440.71 g/mol | ChemFaces |

| Appearance | Powder | ChemFaces |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of 30-Oxopseudotaraxasterol are based on the initial report of its discovery. The following sections outline the general methodologies employed.

Isolation from Natural Sources

The isolation of 30-Oxopseudotaraxasterol from its natural source, Pulicaria canariensis ssp. lanata, typically involves the following workflow:

Spectroscopic Profile of 30-Oxopseudotaraxasterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 30-oxopseudotaraxasterol (B1163861), a derivative of the pentacyclic triterpenoid (B12794562) pseudotaraxasterol. Due to the limited availability of published experimental data for this specific compound, this document outlines the predicted spectroscopic characteristics based on its chemical structure and the known spectral properties of related triterpenoids. This guide is intended to serve as a reference for researchers in natural product chemistry, pharmacology, and drug development who may be working with this or structurally similar molecules.

Chemical Structure

30-Oxopseudotaraxasterol is a modified triterpenoid derived from pseudotaraxasterol. The core structure is a pentacyclic system with a carbonyl group introduced at the C-30 position. The anticipated structure is presented below:

(Note: The exact stereochemistry may vary depending on the synthetic route or natural source.)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 30-oxopseudotaraxasterol. These predictions are based on established principles of NMR, MS, and IR spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in 30-Oxopseudotaraxasterol (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Olefinic proton | 4.6 - 4.8 | br s |

| Protons adjacent to carbonyl | 2.2 - 2.5 | m |

| Methyl protons | 0.8 - 1.2 | s |

| Methine and Methylene protons | 1.0 - 2.0 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in 30-Oxopseudotaraxasterol (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 200 - 220 |

| C=CH₂ (Olefinic) | 150 - 160 |

| C=CH₂ (Olefinic) | 105 - 115 |

| Quaternary carbons | 30 - 50 |

| Methine carbons | 40 - 60 |

| Methylene carbons | 20 - 40 |

| Methyl carbons | 15 - 30 |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 30-Oxopseudotaraxasterol

| Ion | Predicted m/z | Notes |

| [M]⁺ (Molecular Ion) | 424.36 | Calculated for C₃₀H₄₈O |

| [M-CH₃]⁺ | 409.34 | Loss of a methyl group |

| [M-C₃H₇O]⁺ | 367.30 | Retro-Diels-Alder fragmentation |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Frequencies for 30-Oxopseudotaraxasterol

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1700 - 1725 | Strong |

| C=C (Olefin) | 1640 - 1680 | Medium |

| C-H (sp³) | 2850 - 3000 | Strong |

| C-H (sp²) | 3010 - 3095 | Medium |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the sample and instrumentation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 30-oxopseudotaraxasterol in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe may be used. For ESI, the sample should be dissolved in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) to obtain accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-1000).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using a suitable method, such as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of a natural product like 30-oxopseudotaraxasterol.

Caption: Workflow for Natural Product Identification.

This guide provides a foundational understanding of the expected spectroscopic properties of 30-oxopseudotaraxasterol. Experimental verification is essential to confirm these predictions and fully characterize the molecule. Researchers are encouraged to use this information as a starting point for their investigations into this and other novel triterpenoids.

Unveiling the Bioactive Potential: An In-Depth Technical Guide to the In Vitro Screening of 30-Oxopseudotaraxasterol

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches for the in vitro bioactivity of 30-Oxopseudotaraxasterol did not yield specific studies detailing its biological effects, experimental protocols, or modulated signaling pathways. However, significant research is available for the structurally related pentacyclic triterpene, taraxasterol (B1681928) . This technical guide, therefore, focuses on the known in vitro bioactivities of taraxasterol as a scientifically informed proxy, offering valuable insights that may guide future investigations into 30-Oxopseudotaraxasterol.

Executive Summary

This document provides a comprehensive overview of the in vitro bioactivity of taraxasterol, a natural compound with demonstrated anti-inflammatory and anti-cancer properties. We will explore the experimental methodologies employed to elucidate its mechanisms of action, present key quantitative findings in a structured format, and visualize the implicated signaling pathways. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of taraxasterol and its derivatives.

Anti-inflammatory Activity of Taraxasterol

Taraxasterol has been shown to exert potent anti-inflammatory effects in vitro, primarily through the suppression of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data Summary

| Cell Line | Treatment | Bioactivity Metric | Result |

| RAW 264.7 Macrophages | Taraxasterol + LPS | IC50 (Nitric Oxide Production) | Not explicitly stated, but dose-dependent inhibition observed |

| RAW 264.7 Macrophages | Taraxasterol + LPS | Inhibition of PGE2, TNF-α, IL-1β, IL-6 | Dose-dependent reduction |

Experimental Protocols

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with varying concentrations of taraxasterol for 1 hour before stimulation with 1 µg/mL of LPS.

The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.

The levels of prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Immunocytochemistry is employed to visualize the nuclear translocation of the NF-κB p65 subunit. Cells grown on coverslips are fixed, permeabilized, and incubated with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. The localization of NF-κB is then observed under a fluorescence microscope.

Signaling Pathway

The anti-inflammatory effects of taraxasterol are mediated through the inhibition of the NF-κB signaling pathway.

Caption: Taraxasterol inhibits the NF-κB signaling pathway.

Anti-cancer Activity of Taraxasterol

Taraxasterol has demonstrated anti-proliferative effects in prostate cancer cells, suggesting its potential as an anti-cancer agent.

Quantitative Data Summary

Specific quantitative data such as IC50 values for the anti-cancer activity of taraxasterol were not available in the reviewed literature. However, studies indicate a reduction in the expression of key proteins involved in cell proliferation.

Experimental Protocols

Prostate cancer cell lines (e.g., PC-3, DU145) are seeded in 96-well plates and treated with various concentrations of taraxasterol for different time points. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the percentage of cell viability is calculated relative to untreated control cells.

To investigate the effect of taraxasterol on protein expression, treated cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., FGFR2, p-AKT, c-Myc, Cyclin D1), followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.

Signaling Pathway

The anti-cancer activity of taraxasterol in prostate cancer cells is associated with the inhibition of the FGFR2-PI3K/AKT signaling pathway.

Caption: Taraxasterol inhibits the FGFR2-PI3K/AKT signaling pathway.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that taraxasterol is a promising bioactive compound with significant anti-inflammatory and anti-cancer properties. Its mechanisms of action involve the modulation of critical signaling pathways such as NF-κB and FGFR2-PI3K/AKT.

Future research on 30-Oxopseudotaraxasterol should be prioritized to determine if the addition of the oxo group at the C-30 position modifies the bioactivity profile observed for taraxasterol. Initial in vitro screening of 30-Oxopseudotaraxasterol could follow the experimental protocols outlined in this guide to assess its anti-inflammatory and anti-cancer potential. Comparative studies between taraxasterol and 30-Oxopseudotaraxasterol would be invaluable in understanding the structure-activity relationship and identifying potentially more potent therapeutic agents.

Potential Avenues for Future Research on 30-Oxopseudotaraxasterol

An in-depth review of current scientific literature reveals a significant lack of specific research on the therapeutic targets and biological activity of 30-Oxopseudotaraxasterol . While information is available for structurally related pentacyclic triterpenes, such as taraxasterol (B1681928), data directly pertaining to 30-Oxopseudotaraxasterol is not present in the indexed scientific literature.

This technical guide, therefore, cannot provide the requested detailed analysis of therapeutic targets, quantitative data, experimental protocols, and signaling pathways specifically for 30-Oxopseudotaraxasterol due to the absence of primary research on this particular compound.

For researchers, scientists, and drug development professionals interested in this area, it may be beneficial to investigate the biological activities of more extensively studied related compounds. For instance, taraxasterol has been the subject of multiple studies exploring its anti-inflammatory and anti-cancer properties. Research on taraxasterol has identified several potential therapeutic targets and signaling pathways, which could serve as a starting point for investigating analogous mechanisms for 30-Oxopseudotaraxasterol.

Given the current gap in the literature, primary research is required to elucidate the therapeutic potential of 30-Oxopseudotaraxasterol. A logical starting point would be to investigate its effects in well-established in vitro and in vivo models of inflammation and cancer, mirroring the experimental approaches used for other pentacyclic triterpenes.

Suggested initial experimental workflows could include:

-

In Vitro Anti-inflammatory Assays:

-

Cell viability assays in relevant cell lines (e.g., macrophages, synoviocytes).

-

Measurement of key inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-1β, IL-6) in response to inflammatory stimuli (e.g., LPS).

-

Investigation of effects on key signaling pathways such as NF-κB and MAPK.

-

-

In Vitro Anti-cancer Assays:

-

Screening for cytotoxicity in a panel of cancer cell lines.

-

Analysis of effects on cell proliferation, apoptosis, and cell cycle progression.

-

Investigation of key cancer-related signaling pathways (e.g., PI3K/Akt, EGFR).

-

Below is a conceptual workflow diagram for initiating the investigation of 30-Oxopseudotaraxasterol's biological activities.

As new research on 30-Oxopseudotaraxasterol becomes available, this guide can be updated to include specific data on its therapeutic targets and mechanisms of action. Researchers are encouraged to publish their findings to contribute to the collective understanding of this and other related natural products.

30-Oxopseudotaraxasterol and its Derivatives: A Technical Guide for Researchers

Disclaimer: Direct scientific literature extensively detailing the biological activities and specific derivatives of 30-Oxopseudotaraxasterol is limited. This guide provides a comprehensive overview based on the available information for the closely related parent compound, pseudotaraxasterol, and its well-studied isomer, taraxasterol (B1681928). The methodologies and potential biological activities described herein are based on established research on similar pentacyclic triterpenoids and should be considered as a foundational resource for initiating research on 30-Oxopseudotaraxasterol.

Introduction

30-Oxopseudotaraxasterol is a pentacyclic triterpenoid (B12794562), a class of natural products known for their diverse and significant pharmacological activities. Triterpenoids are biosynthesized in plants through the cyclization of squalene (B77637) and serve various ecological functions. In recent years, they have garnered substantial interest from the scientific community for their potential as therapeutic agents, exhibiting anti-inflammatory, anticancer, antioxidant, and other valuable properties.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource on 30-Oxopseudotaraxasterol and its potential derivatives. It covers the known biological activities of related compounds, methodologies for their isolation and synthesis, and insights into their mechanisms of action.

Core Structure and Derivatives

The core structure of 30-Oxopseudotaraxasterol belongs to the pseudotaraxastane skeleton. The "-oxo" functional group at the C-30 position suggests it is an oxidized derivative of pseudotaraxasterol. Chemical modifications of the core structure, particularly at the C-3 hydroxyl group and the C-28 carboxylic acid group (if present after oxidation), are common strategies to generate derivatives with potentially enhanced or novel biological activities.

Biological Activities of Related Triterpenoids

While specific data for 30-Oxopseudotaraxasterol is scarce, extensive research on the isomeric taraxasterol provides valuable insights into its potential biological activities.

Anti-inflammatory Activity

Taraxasterol has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[1][2] It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[1][3][4]

Quantitative Anti-inflammatory Data for Taraxasterol

| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |

| Taraxasterol | LPS-induced NO production | RAW 264.7 macrophages | Dose-dependent inhibition | [5] |

| Taraxasterol | LPS-induced PGE2 production | RAW 264.7 macrophages | Dose-dependent inhibition | [5] |

| Taraxasterol | LPS-induced TNF-α production | RAW 264.7 macrophages | Dose-dependent inhibition | [5] |

| Taraxasterol | LPS-induced IL-6 production | RAW 264.7 macrophages | Dose-dependent inhibition | [5] |

| Taraxasterol | Freund's complete adjuvant-induced arthritis | Rats | 2, 4, and 8 mg/kg daily oral treatment significantly suppressed paw swelling and arthritis index | [1] |

Anticancer Activity

Several studies have highlighted the anticancer potential of taraxasterol against various cancer cell lines.[6] It has been observed to inhibit cell proliferation, induce apoptosis, and suppress tumor growth.[6]

Quantitative Anticancer Data for Taraxasterol Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3,4,5-methoxybenzoyl oleanolic acid derivative (1a) | SGC-7901 (gastric) | 5.32 | [7] |

| 3,4,5-methoxybenzoyl oleanolic acid derivative (1a) | HepG2 (liver) | 8.67 | [7] |

| 3,4,5-methoxybenzoyl oleanolic acid derivative (1a) | A549 (lung) | 15.23 | [7] |

| 3,4,5-methoxybenzoyl oleanolic acid derivative (1a) | MCF-7 (breast) | 10.54 | [7] |

Experimental Protocols

Isolation of Pseudotaraxasterol from Natural Sources

The following is a general protocol for the isolation of triterpenoids from plant material, which can be adapted for the isolation of pseudotaraxasterol.

Protocol: Isolation of Triterpenoids

-

Plant Material Collection and Preparation:

-

Collect the desired plant parts (e.g., leaves, stems, roots).

-

Air-dry the plant material in the shade to a constant weight.

-

Grind the dried material into a fine powder.

-

-

Extraction:

-

Macerate the powdered plant material with a suitable solvent (e.g., methanol, ethanol, or a mixture of hexane (B92381) and ethyl acetate) at room temperature for 24-48 hours with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol).

-

-

Chromatographic Purification:

-

Subject the desired fraction (typically the less polar fractions for triterpenoids) to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate mixtures of increasing polarity).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles and re-chromatograph if necessary until a pure compound is obtained.

-

-

Structure Elucidation:

-

Characterize the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[8]

-

Synthesis of Triterpenoid Derivatives

The synthesis of derivatives from a parent triterpenoid often involves modification of existing functional groups. A general protocol for esterification of the C-3 hydroxyl group is provided below.

Protocol: Synthesis of Triterpenoid Esters

-

Reaction Setup:

-

Dissolve the parent triterpenoid (e.g., pseudotaraxasterol) in a dry aprotic solvent (e.g., dichloromethane (B109758) or pyridine) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable acylating agent (e.g., an acid chloride or anhydride) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP) to the solution.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane-ethyl acetate) to yield the pure ester derivative.

-

Signaling Pathways

The anti-inflammatory and anticancer effects of taraxasterol are attributed to its modulation of key signaling pathways.

Anti-inflammatory Signaling Pathway

Taraxasterol has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Taraxasterol can inhibit this process, leading to a reduction in the production of inflammatory mediators.

Anticancer Signaling Pathway

Taraxasterol has been reported to suppress tumor growth by inhibiting the PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway.[6] This pathway is crucial for cell survival, proliferation, and growth. Dysregulation of the PI3K/AKT pathway is a common feature in many cancers. By inhibiting this pathway, taraxasterol can promote apoptosis and reduce the proliferation of cancer cells.

Conclusion and Future Directions

While direct research on 30-Oxopseudotaraxasterol is in its infancy, the extensive studies on related pentacyclic triterpenoids, particularly taraxasterol, provide a strong rationale for its investigation as a potential therapeutic agent. The established anti-inflammatory and anticancer properties of this class of compounds, coupled with their modulatory effects on key signaling pathways, make 30-Oxopseudotaraxasterol and its derivatives promising candidates for further research.

Future studies should focus on:

-

Isolation and full structural elucidation of 30-Oxopseudotaraxasterol from natural sources.

-

Development of efficient synthetic routes to produce 30-Oxopseudotaraxasterol and a library of its derivatives for structure-activity relationship (SAR) studies.

-

In-depth in vitro and in vivo evaluation of the anti-inflammatory and anticancer activities of these novel compounds.

-

Elucidation of the precise molecular mechanisms of action, including target identification and signaling pathway analysis.

This technical guide serves as a starting point for researchers venturing into the exciting field of pseudotaraxasterol-type triterpenoids, with the hope of unlocking their full therapeutic potential.

References

- 1. Anti-inflammatory and anti-arthritic effects of taraxasterol on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and anti-apoptosis activity of taraxasterol in ulcerative colitis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and anti-apoptosis activity of taraxasterol in ulcerative colitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of triterpenoid derivatives and their anti-tumor and anti-hepatic fibrosis activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Literature Review: The Therapeutic Potential of Triterpenoids with a Focus on Pseudotaraxasterol Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoids, a diverse class of natural products derived from a 30-carbon precursor, have garnered significant attention in the field of drug discovery for their broad spectrum of pharmacological activities. These complex molecules, found abundantly in plants, fungi, and marine organisms, have demonstrated promising anti-inflammatory, anti-cancer, and other therapeutic properties. This technical guide provides a comprehensive literature review of triterpenoids, with a particular focus on derivatives of pseudotaraxasterol, and outlines the experimental methodologies and signaling pathways associated with their biological evaluation. While specific research on 30-Oxopseudotaraxasterol is not available in the current body of scientific literature, this review will delve into the known activities of closely related compounds, offering a foundational understanding for future research and development in this area.

The Landscape of Triterpenoid (B12794562) Research

The therapeutic potential of triterpenoids is well-documented, with numerous studies highlighting their efficacy in various disease models. A significant body of research has focused on compounds like taraxasterol (B1681928), a pentacyclic triterpenoid isolated from Taraxacum officinale (dandelion). Taraxasterol has been shown to possess potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.

Anti-Inflammatory Activity of Taraxasterol: A Case Study

A pivotal study investigating the anti-inflammatory mechanism of taraxasterol utilized lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophages. The findings from this research provide a valuable framework for understanding the potential activities of related pseudotaraxasterol derivatives.

Quantitative Data Summary

The following table summarizes the inhibitory effects of taraxasterol on various inflammatory markers in LPS-stimulated macrophages.

| Inflammatory Marker | Concentration of Taraxasterol (µg/mL) | Inhibition |

| Nitric Oxide (NO) | 2.5, 5, 12.5 | Dose-dependent |

| Prostaglandin E2 (PGE2) | 2.5, 5, 12.5 | Dose-dependent |

| Tumor Necrosis Factor-α (TNF-α) | 2.5, 5, 12.5 | Dose-dependent |

| Interleukin-1β (IL-1β) | 2.5, 5, 12.5 | Dose-dependent |

| Interleukin-6 (IL-6) | 2.5, 5, 12.5 | Dose-dependent |

Experimental Protocols

The methodologies employed in these studies are crucial for replicating and building upon existing research. Below are detailed protocols for the key experiments performed.

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of the test compound (e.g., taraxasterol at 2.5, 5, or 12.5 µg/mL) for 1 hour, followed by stimulation with 1 µg/mL of LPS for a specified duration (e.g., 24 hours).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

-

Principle: This colorimetric assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

Collect cell culture supernatant after treatment.

-

Mix equal volumes of supernatant and Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

-

Principle: ELISA is used to quantify the concentration of specific proteins, such as cytokines (TNF-α, IL-1β, IL-6) and PGE2, in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations based on the standard curve.

-

4. Immunocytochemistry for NF-κB Translocation:

-

Principle: This technique is used to visualize the subcellular localization of proteins, in this case, the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

-

Procedure:

-

Grow and treat cells on coverslips.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Block non-specific antibody binding.

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope.

-

Signaling Pathway Analysis

The anti-inflammatory effects of taraxasterol are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates this pathway and the proposed point of intervention by taraxasterol.

Caption: NF-κB pathway inhibition by Taraxasterol.

The following diagram outlines the general experimental workflow for assessing the anti-inflammatory activity of a test compound.

Caption: Workflow for anti-inflammatory screening.

Conclusion and Future Directions

While the direct biological activities of 30-Oxopseudotaraxasterol remain uncharacterized in published literature, the extensive research on related triterpenoids like taraxasterol provides a strong rationale for its investigation. The established anti-inflammatory properties of this class of compounds, mediated through the inhibition of the NF-κB pathway, suggest that 30-Oxopseudotaraxasterol may possess similar or unique therapeutic potential. Future research should focus on the synthesis and isolation of this compound, followed by a systematic evaluation of its biological activities using the well-established experimental protocols outlined in this guide. Such studies will be instrumental in elucidating its mechanism of action and determining its viability as a lead compound for drug development. The lack of current data represents a significant opportunity for novel discoveries in the field of triterpenoid pharmacology.

An In-depth Technical Guide to Taraxasterol: A Bioactive Triterpenoid in Traditional Medicine

Disclaimer: This technical guide focuses on Taraxasterol (B1681928) . An extensive search of scientific literature and databases did not yield specific information on "30-Oxopseudotaraxasterol." It is possible that this is a rare derivative, a novel discovery not yet widely published, or a synonym not indexed in available resources. The following guide is presented on the closely related, well-researched pentacyclic triterpenoid (B12794562), Taraxasterol, which is a major bioactive constituent of plants used in traditional medicine.

Introduction to Taraxasterol

Taraxasterol is a pentacyclic triterpenoid found in a variety of plants, most notably in Dandelion (Taraxacum officinale), which has a long history of use in traditional Chinese medicine for treating inflammatory diseases, liver ailments, and tumors.[1][2] Modern pharmacological studies have begun to validate these traditional uses, focusing on taraxasterol's significant anti-inflammatory, anti-carcinogenic, and anti-oxidative properties.[2][3][4] This compound modulates key signaling pathways involved in cellular inflammation, proliferation, and apoptosis, making it a compelling candidate for further investigation in drug development.[3][4] This guide provides a comprehensive overview of the quantitative biological data, experimental protocols, and molecular pathways associated with Taraxasterol.

Quantitative Biological Activity Data

The biological effects of Taraxasterol have been quantified in numerous studies. The following tables summarize its activity in key assays related to its anti-inflammatory and anti-cancer properties.

Table 2.1: Anti-inflammatory Activity of Taraxasterol

| Assay/Model | Cell Line / Animal Model | Outcome Measured | Effective Concentration / Dosage | Result | Reference |

| LPS-induced Inflammation | RAW 264.7 Macrophages | NO, PGE₂, TNF-α, IL-1β, IL-6 Production | 2.5, 5, 12.5 µg/mL | Dose-dependent inhibition of all mediators | [5][6][7] |

| Ulcerative Colitis Model | HT-29 Cells | IL-6, TNF-α Secretion | 2.5, 5, 10 µg/mL | Dose-dependent decrease in cytokine expression | [8] |

| Ulcerative Colitis Model | DSS-induced Mice | Inflammatory Damage | 25, 100 mg/kg | Dose-dependent reduction in colonic pathological damage | [2] |

| Freund's Adjuvant Arthritis | Rats | Paw Swelling, Arthritis Index, Serum Cytokines (TNF-α, IL-1β, PGE₂) | 2, 4, 8 mg/kg (oral daily) | Significant suppression of paw swelling and pro-inflammatory cytokines | [1] |

| Acute Hepatic Injury | Concanavalin A-induced Mice | Serum ALT, AST; Hepatic Inflammation | 5, 10 mg/kg | Significant reduction in liver enzymes and inflammation | [2] |

Table 2.2: Anti-Cancer Activity of Taraxasterol

| Cancer Type | Cell Line | Outcome Measured | IC₅₀ Value / Effective Concentration | Result | Reference |

| Triple-Negative Breast Cancer | MDA-MB-231 | Cell Viability | 439.37 µM (24h), 213.27 µM (48h), 121 µM (72h), 27.86 µM (96h) | Time-dependent reduction in cell survival and induction of apoptosis | [3] |

| Hepatocellular Carcinoma | SK-Hep1 | Cell Viability | 17.0 µM | Inhibition of cell growth | [9] |

| Hepatocellular Carcinoma | HepG2 | Cell Viability | 9.9 µM | Inhibition of cell growth | [9] |

| Prostate Cancer | PC3 | Cell Viability, Metastasis | IC₅₀ determined (value not specified in snippet); concentrations reduced adhesion, invasion, and migration | Time-dependent decrease in survival; 74% reduction in adhesion, 56% in invasion, 76% in migration | [10] |

| Lung Cancer | TC-1 | Cell Proliferation | 1-100 µM tested | Effective inhibition of proliferation | [11] |

| Gastric Cancer | N/A (Mice Model) | Tumor Growth | 25 µg/mL (16 days) | Significant inhibition of tumor growth | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe key experimental protocols used to evaluate the bioactivity of Taraxasterol.

Isolation of Taraxasterol from Taraxacum officinale

This protocol provides a general workflow for the solvent extraction and purification of Taraxasterol from dandelion roots.

-

Preparation of Plant Material: Harvested dandelion roots are thoroughly dried at a low temperature to preserve bioactive compounds. The dried roots are then ground into a fine powder to increase the surface area for extraction.[12]

-

Solvent Extraction: The powdered root material is macerated in a non-polar solvent such as hexane, chloroform, or ethyl acetate. A common ratio is 1:10 (w/v) of plant material to solvent. The mixture is stirred continuously for a period ranging from several hours to days.[12]

-

Filtration: The mixture is filtered using filter paper or a Buchner funnel to separate the solvent, now containing the dissolved phytochemicals (the extract), from the solid plant residue.[12][13]

-

Concentration: The solvent is removed from the filtrate, typically under reduced pressure using a rotary evaporator, to yield a concentrated crude extract.

-

Chromatographic Purification: The crude extract is subjected to chromatographic techniques to isolate Taraxasterol. This often involves column chromatography with a stationary phase like silica (B1680970) gel, followed by High-Performance Liquid Chromatography (HPLC) for final purification and quantification.[2][14]

In Vitro Anti-inflammatory Assay: LPS-Induced RAW 264.7 Macrophages

This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of inflammatory mediators in cultured macrophages.

-

Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.[15]

-

Cell Plating: Cells are seeded into 24-well or 96-well plates at a density of approximately 4 x 10⁵ cells/mL and allowed to adhere overnight.[5]

-

Pre-treatment: Cells are pre-treated with varying concentrations of Taraxasterol (e.g., 2.5, 5, 12.5 µg/mL) for 1 hour.[5][7]

-

Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 6 to 24 hours).[5][7]

-

Quantification of Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the cell supernatant is measured using the Griess reaction. The absorbance is read at 540 nm.[5]

-

Cytokines (TNF-α, IL-1β, IL-6) and Prostaglandin E₂ (PGE₂): The levels of these mediators in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][7]

-

-

Data Analysis: The inhibition of mediator production by Taraxasterol is calculated relative to the LPS-only treated control group.

In Vivo Anti-Arthritic Assay: Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats

This is a common animal model that mimics the pathology of human rheumatoid arthritis.

-

Animal Model: Adult rats (e.g., Wistar or Sprague-Dawley) are used.[1][16]

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA), typically 0.1 mL containing heat-killed Mycobacterium tuberculosis, into the metatarsal footpad of the right hind paw.[1][17]

-

Treatment Protocol: Starting from day 2 post-immunization, rats are treated daily via oral gavage with Taraxasterol at various doses (e.g., 2, 4, and 8 mg/kg) for a period of 28 days.[1]

-

Assessment of Arthritis:

-

Paw Swelling: Paw volume is measured periodically using a plethysmometer.

-

Arthritis Index: The severity of arthritis in each paw is scored visually on a scale (e.g., 0-4) based on erythema, swelling, and joint deformity.[1]

-

Body Weight and Organ Indices: Body weight is monitored throughout the study. At the end of the study, the spleen and thymus are weighed to calculate their respective indices.[1]

-

-

Biochemical and Histopathological Analysis: At the end of the treatment period, blood is collected to measure serum levels of inflammatory markers (TNF-α, IL-1β, PGE₂) via ELISA. The arthritic joints are collected, fixed, and processed for histopathological examination (H&E staining) to assess synovial hyperplasia, cartilage damage, and inflammatory cell infiltration.[1]

Molecular Mechanisms and Signaling Pathways

Taraxasterol exerts its biological effects by modulating key intracellular signaling pathways. The primary mechanism for its anti-inflammatory action is the inhibition of the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies show that Taraxasterol prevents this LPS-induced translocation of NF-κB to the nucleus, thereby blocking the expression of inflammatory mediators like iNOS, COX-2, TNF-α, and various interleukins.[2][3][6][18]

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and p38, is another critical signaling cascade involved in inflammation. Taraxasterol has been shown to suppress the phosphorylation of ERK1/2 and p38 in LPS-stimulated macrophages.[19] By inhibiting MAPK activation, Taraxasterol further reduces the expression of inflammatory enzymes iNOS and COX-2.[19]

Conclusion

Taraxasterol, a key bioactive compound from traditionally used medicinal plants, demonstrates potent and quantifiable anti-inflammatory and anti-cancer activities. Its mechanisms of action, primarily centered on the inhibition of the NF-κB and MAPK signaling pathways, provide a strong molecular basis for its therapeutic potential. The experimental protocols detailed herein offer a foundation for researchers and drug development professionals to further investigate this promising natural product. While the specific compound 30-Oxopseudotaraxasterol remains elusive in the current body of scientific literature, the extensive research on Taraxasterol provides a valuable framework for exploring the therapeutic activities of this class of triterpenoids.

References

- 1. Anti-inflammatory and anti-arthritic effects of taraxasterol on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Taraxasterol | 1059-14-9 | Benchchem [benchchem.com]

- 5. daneshyari.com [daneshyari.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of taraxasterol on inflammatory responses in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Taraxasterol exhibits dual biological effects on anti-aging and anti-cancer in lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The process of extracting taraxasterol from dandelion root extract. [greenskybio.com]

- 13. The process of extracting taraxasterol from dandelion leaf extract. [greenskybio.com]

- 14. prezi.com [prezi.com]

- 15. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]

- 16. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]

- 17. chondrex.com [chondrex.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of 30-Oxopseudotaraxasterol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Oxopseudotaraxasterol is a pentacyclic triterpenoid (B12794562) that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the pseudotaraxasterol family, it shares a structural backbone with other bioactive compounds known for their anti-inflammatory and cytotoxic activities. This document provides a detailed protocol for the extraction, isolation, and preliminary characterization of 30-Oxopseudotaraxasterol from plant sources, with a primary focus on Mangifera indica (mango) stem bark, a potential source of this and other triterpenoids. The methodologies outlined herein are intended to serve as a foundational guide for researchers in natural product chemistry and drug discovery.

Quantitative Data Summary

While specific quantitative data for 30-Oxopseudotaraxasterol is not yet widely available in published literature, the following table provides representative data for related triterpenoids to offer a comparative context for yield, purity, and biological activity. Researchers isolating 30-Oxopseudotaraxasterol can use this as a benchmark for their own findings.

| Compound | Plant Source | Extraction Method | Yield | Purity | Biological Activity (IC50) | Reference |

| 30-Oxopseudotaraxasterol | Mangifera indica (putative) | Solvent Extraction, Column Chromatography | Not Reported | Not Reported | Not Reported | N/A |

| Taraxasterol (B1681928) | Taraxacum officinale | Not Specified | Not Reported | Not Reported | Anti-inflammatory (reduces IL-6, TNF-α) | [1] |

| Lupeol | Mangifera indica | Maceration, Sonication | ~0.92 mg/100g (bark) | >95% | Not Reported in this study | |

| Friedelin | Mangifera indica | Methanol (B129727) Extraction | Not Reported | Not Reported | Not Reported | |

| Betulinic Acid | Couroupita guianensis | Methanol Extraction, Column Chromatography | 19.1 mg (from 400g extract) | Not Specified | Not Reported in this study | |

| Oleanolic Acid | Couroupita guianensis | Methanol Extraction, Column Chromatography | 15.2 mg (from 400g extract) | Not Specified | Not Reported in this study |

Experimental Protocols

This section details the recommended procedures for the extraction, purification, and characterization of 30-Oxopseudotaraxasterol.

Plant Material Preparation

-

Collection: Collect fresh stem bark of Mangifera indica.

-

Authentication: Have the plant material taxonomically identified by a qualified botanist.

-

Cleaning and Drying: Thoroughly wash the collected bark with distilled water to remove any contaminants. Air-dry the bark in the shade for 7-10 days, followed by oven drying at a controlled temperature of 40-50°C until a constant weight is achieved.

-

Pulverization: Grind the dried bark into a coarse powder (approximately 20-40 mesh size) using a mechanical grinder.

Extraction of Crude Triterpenoids

-

Defatting: Macerate the powdered bark (500 g) in n-hexane (2.5 L) for 48 hours at room temperature with occasional stirring. This step removes non-polar constituents like fats and waxes.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the marc (solid residue) and discard the hexane (B92381) extract.

-

Methanol Extraction: Air-dry the marc to remove residual hexane. Subsequently, subject the dried marc to Soxhlet extraction with methanol (2.5 L) for 48 hours.

-

Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 45°C to obtain a viscous, dark-green crude extract.

Chromatographic Purification of 30-Oxopseudotaraxasterol

-

Column Preparation: Pack a glass column (60 cm x 5 cm) with silica (B1680970) gel (60-120 mesh) in n-hexane as the slurry.

-

Sample Loading: Adsorb the crude methanolic extract (10 g) onto a small amount of silica gel (20 g) to create a dry slurry. Carefully load this onto the top of the prepared column.

-

Elution Gradient: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (B1210297). The recommended gradient is as follows:

-

n-hexane (100%)

-

n-hexane:ethyl acetate (95:5)

-

n-hexane:ethyl acetate (90:10)

-

n-hexane:ethyl acetate (85:15)

-

n-hexane:ethyl acetate (80:20)

-

n-hexane:ethyl acetate (50:50)

-

Ethyl acetate (100%)

-

Methanol (100%)

-

-

Fraction Collection: Collect fractions of 50 mL each and monitor the separation using Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC) Monitoring

-

Plate Preparation: Use pre-coated silica gel 60 F254 TLC plates.

-

Spotting: Apply a small spot of each collected fraction onto the TLC plate.

-

Developing Solvent: Use a mobile phase of n-hexane:ethyl acetate (8:2, v/v) or another suitable solvent system determined through preliminary trials.

-

Visualization: Visualize the separated spots under UV light (254 nm and 366 nm) and by spraying with a solution of 10% sulfuric acid in ethanol (B145695) followed by heating at 110°C for 10 minutes. Triterpenoids typically appear as purple or brown spots.

-

Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the expected Rf value of 30-Oxopseudotaraxasterol.

Recrystallization and Purity Assessment

-

Recrystallization: Concentrate the pooled fractions and recrystallize the residue from a suitable solvent system (e.g., methanol/chloroform) to obtain purified crystals of 30-Oxopseudotaraxasterol.

-

Purity Check: Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

A single, sharp peak indicates a high degree of purity.

-

Structural Characterization

Confirm the identity of the isolated compound as 30-Oxopseudotaraxasterol using spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., carbonyl group of the oxo- function).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMBC, HSQC): For complete structural elucidation.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction and isolation of 30-Oxopseudotaraxasterol.

Putative Signaling Pathway

Based on the known anti-inflammatory activities of structurally related triterpenoids like taraxasterol, it is hypothesized that 30-Oxopseudotaraxasterol may exert its effects by modulating key inflammatory signaling pathways. The following diagram illustrates a putative mechanism of action.

Caption: Putative anti-inflammatory signaling pathway of 30-Oxopseudotaraxasterol.

References

Cell-based Assays for Determining the Efficacy of 30-Oxopseudotaraxasterol

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

30-Oxopseudotaraxasterol is a pentacyclic triterpenoid, a class of compounds known for a wide range of biological activities. While specific data on 30-Oxopseudotaraxasterol is emerging, its structural analog, taraxasterol, has demonstrated significant anti-inflammatory and anticancer properties. These effects are primarily attributed to the modulation of key signaling pathways, such as the NF-κB pathway in inflammation and the PI3K/AKT pathway in cancer. This document provides detailed protocols for a suite of cell-based assays to characterize the potential anti-inflammatory and cytotoxic/anticancer efficacy of 30-Oxopseudotaraxasterol.

Section 1: Anti-Inflammatory Activity Assays

Inflammation is a critical physiological process that, when dysregulated, contributes to numerous chronic diseases. Key mediators of inflammation include pro-inflammatory cytokines and signaling molecules. The following assays are designed to evaluate the potential of 30-Oxopseudotaraxasterol to modulate inflammatory responses in vitro.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a colorimetric method to measure nitrite (B80452) (a stable product of NO), which serves as an indicator of NO production.

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of 30-Oxopseudotaraxasterol (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-